molecular formula C8H8F2O B140151 2-(2,3-Difluorophenyl)ethanol CAS No. 126163-30-2

2-(2,3-Difluorophenyl)ethanol

Cat. No. B140151
M. Wt: 158.14 g/mol
InChI Key: RBNNHALDGIKSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Difluorophenyl)ethanol is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied, which can provide insights into the properties and synthesis of 2-(2,3-Difluorophenyl)ethanol. For instance, the synthesis of various phenyl ethanol derivatives has been reported, which are important intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves catalytic processes or biocatalysis. For example, the asymmetric reduction of ketones to chiral alcohols has been achieved using whole cells of Candida ontarioensis, which could be a potential method for synthesizing 2-(2,3-Difluorophenyl)ethanol . Similarly, a ketoreductase was used to convert a difluorophenyl ketone to its corresponding chiral alcohol, which suggests that a similar enzymatic process could be applied to the synthesis of 2-(2,3-Difluorophenyl)ethanol .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, NMR, and X-ray crystallography . These studies provide information on bond lengths, bond angles, and the presence of intermolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of these molecules. The molecular structure of 2-(2,3-Difluorophenyl)ethanol could be inferred to have similar characteristics based on these related studies.

Chemical Reactions Analysis

The chemical reactivity of phenyl ethanol derivatives can be influenced by the presence of substituents on the phenyl ring. For instance, the introduction of fluorine atoms can affect the electron distribution and thus the reactivity of the compound . The chemical reactions involving 2-(2,3-Difluorophenyl)ethanol would likely be influenced by the electron-withdrawing effect of the difluorophenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanol derivatives, such as solubility, melting point, and boiling point, are important for their practical applications. The presence of fluorine atoms can alter these properties by affecting the polarity and hydrogen bonding capability of the molecule . The specific properties of 2-(2,3-Difluorophenyl)ethanol would need to be determined experimentally, but insights can be gained from related compounds.

Scientific Research Applications

Enzymatic Process Development

The enzymatic process for preparing chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in synthesizing Ticagrelor, an acute coronary syndrome treatment, is a significant area of study. This process demonstrates high productivity and environmental friendliness, making it valuable for industrial applications (Guo et al., 2017).

Microbial Cell Catalysis

Research into the use of Candida ontarioensis cells for the asymmetric reduction of similar compounds highlights the potential of microbial cells in synthesizing key pharmaceutical intermediates, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, an intermediate in 3-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

Prodrug Discovery and Development

The discovery and process development of fosfluconazole, a prodrug of Diflucan, involves the synthesis of related difluorophenyl compounds. This case study underlines the role of chemical research in prodrug discovery, emphasizing the strategic selection of intermediates (Bentley et al., 2002).

Engineering of Alcohol Dehydrogenases

Engineering of alcohol dehydrogenases for improved activity in producing chiral alcohols, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, demonstrates the potential of enzyme modification for efficient synthesis of important precursors (Ye et al., 2023).

Biocatalytic Solutions for Drug Intermediates

Studies on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol by mutated ketoreductases illustrate the advancements in biocatalytic approaches for manufacturing drug intermediates (Zhao et al., 2017).

Preformulation Studies

Preformulation studies of compounds like NSC-726796, which contain difluorophenyl groups, are crucial in understanding their stability and degradation kinetics, essential for developing effective pharmaceuticals (Guo et al., 2012).

Asymmetric Reduction in Submerged Cultures

The asymmetric reduction of related compounds in submerged cultures of fungi, like Alternaria alternata, provides insights into producing key intermediates for medical applications, such as L-cloprenaline (Kurbanoğlu et al., 2009).

Electrochemiluminescence Systems

Research on electrochemiluminescence systems, involving compounds like 2-(dibutylamino)ethanol, opens pathways for analytical chemistry applications, such as in biosensing and diagnostics (Xue et al., 2009).

Silicon-Based Protecting Groups

The development of new silicon-based protecting groups, starting from compounds like 2-(triphenylsilyl)ethanol, is significant in synthetic chemistry, aiding in the protection and deprotection of functional groups in complex molecule synthesis (Golkowski & Ziegler, 2011).

Safety And Hazards

When handling “2-(2,3-Difluorophenyl)ethanol”, it is recommended to wear protective clothing and use the compound in a well-ventilated area . It is also advised to avoid contact with moisture and incompatible materials . The compound is classified under the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 .

Relevant Papers

The compound “2-(2,3-Difluorophenyl)ethanol” is mentioned in a paper discussing the synthesis of Ticagrelor . The paper discusses the challenges and solutions in the biocatalytic production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, a chiral intermediate for the drug Ticagrelor .

properties

IUPAC Name

2-(2,3-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNNHALDGIKSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378941
Record name 2-(2,3-Difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenyl)ethanol

CAS RN

126163-30-2
Record name 2,3-Difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126163-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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